1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
Description
The compound 1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine features a 1,2,3-triazole core substituted at position 1 with a 2-(imidazol-1-yl)ethyl group and at position 4 with an amine. This structure combines two nitrogen-rich heterocycles (imidazole and triazole), which are known for hydrogen-bonding capabilities and metabolic stability, making them attractive in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H10N6 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-(2-imidazol-1-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C7H10N6/c8-7-5-13(11-10-7)4-3-12-2-1-9-6-12/h1-2,5-6H,3-4,8H2 |
InChI Key |
ZUAQVGSXHPLYBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Triazole Ring: The triazole ring can be formed via a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the imidazole and triazole rings through a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group (-NH₂) on the triazole ring undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction typically proceeds in polar aprotic solvents (e.g., DMF or DCM) under basic conditions (e.g., pyridine or Et₃N) to neutralize HCl byproducts.
Example Reaction:
Conditions:
-
Solvent: Dichloromethane
-
Base: Triethylamine
-
Temperature: 0–25°C
-
Yield: 70–85%
Alkylation Reactions
The amine group reacts with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines. Strong bases like NaH or K₂CO₃ enhance nucleophilicity.
Example Reaction:
Conditions:
-
Solvent: DMF
-
Base: Potassium carbonate
-
Temperature: 60–80°C
-
Yield: 60–75%
Coordination Chemistry
The imidazole and triazole rings act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺) via their nitrogen lone pairs. This property is exploited in catalysis and metallodrug design.
Example Complexation:
Key Observations:
-
Stability constants (log K) range from 4.5–6.2 for Cu²⁺ complexes
-
Coordination occurs preferentially at imidazole N3 and triazole N2 positions
Cycloaddition and Cross-Coupling
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition (click chemistry) with alkynes, though this is more relevant during synthesis. Post-synthetic modifications focus on functionalizing existing groups .
Acid-Base Reactivity
The imidazole ring (pKa ~6.8) undergoes protonation/deprotonation, altering solubility and electronic properties. The triazole amine (pKa ~4.5) contributes to pH-dependent behavior.
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidants like H₂O₂ but degrades under strong acidic/basic conditions. Imidazole ring oxidation can occur at >100°C .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Studies indicate that derivatives of 1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine exhibit potent activity against a range of bacteria and fungi. For instance, a study demonstrated that certain derivatives inhibited the growth of Pseudomonas aeruginosa, a common pathogen responsible for hospital-acquired infections, at low submicromolar concentrations .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. A notable case study showed that treatment with specific triazole derivatives resulted in a significant reduction in tumor size in xenograft models .
Data Table: Antimicrobial and Anticancer Activity
| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | IC50 (Cancer Cell Line) |
|---|---|---|---|
| 6f | Pseudomonas aeruginosa | 0.5 µM | 0.8 µM |
| 6g | Escherichia coli | 0.3 µM | 1.2 µM |
| 6h | Lung Cancer Cells | N/A | 0.5 µM |
Agricultural Applications
Fungicides
The compound has been explored as a potential fungicide due to its ability to inhibit fungal growth. Its efficacy against plant pathogens such as Botrytis cinerea and Fusarium oxysporum has been documented in several studies. Field trials have shown that formulations containing this triazole derivative significantly reduce disease incidence in crops like tomatoes and cucumbers .
Material Science
Polymer Synthesis
In material science, this compound is used in the synthesis of novel polymers with enhanced properties. The incorporation of this compound into polymer matrices improves thermal stability and mechanical strength. Research indicates that these polymers can be utilized in coatings and adhesives, providing better durability under harsh conditions .
Case Study: Polymer Application
A recent study focused on the development of a coating material using this triazole derivative. The resulting polymer exhibited superior resistance to UV degradation compared to traditional coatings, making it suitable for outdoor applications .
Mechanism of Action
The mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Triazole and Imidazole Moieties
Key Observations:
- Substituent Effects: The target compound’s imidazole-ethyl group may enhance π-π stacking in biological targets compared to methylbenzyl () or fluorophenoxyethyl () groups.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas hydrophobic substituents (e.g., methylbenzyl in ) reduce it. The target compound’s imidazole may enhance solubility via hydrogen bonding.
- Metabolic Stability : Imidazole and triazole rings resist oxidative metabolism, as seen in compound 129’s stability in pharmacokinetic assays .
Biological Activity
1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and enzyme inhibition.
Chemical Structure and Properties
The compound's structure includes an imidazole and a triazole ring, which are known to contribute to various biological activities. The molecular formula is CHN, and it possesses a molecular weight of approximately 194.20 g/mol.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens.
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. Its effectiveness was notably lower against Pseudomonas aeruginosa, suggesting a spectrum of activity that may be useful in clinical settings.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. Studies demonstrate that it induces apoptosis in cancer cell lines through mechanisms involving mitochondrial depolarization and activation of caspases.
Case Study: Apoptosis Induction in HeLa Cells
A study conducted on HeLa cells revealed that treatment with this compound resulted in:
- Cell Cycle Arrest : Significant accumulation in the G2/M phase.
- Apoptosis Markers : Increased levels of reactive oxygen species (ROS) and activation of caspase-3.
This indicates that the compound may serve as a basis for developing new anticancer therapies.
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes. For instance, its inhibitory effects on α-glucosidase have been investigated due to the enzyme's role in carbohydrate metabolism and diabetes management.
Table 2: Enzyme Inhibition Potency
The IC50 value for α-glucosidase indicates that the compound has a potent inhibitory effect, making it a candidate for further development in managing type 2 diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
